(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide (2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 865545-92-2
VCID: VC6124216
InChI: InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.75

(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide

CAS No.: 865545-92-2

Cat. No.: VC6124216

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.75

* For research use only. Not for human or veterinary use.

(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide - 865545-92-2

Specification

CAS No. 865545-92-2
Molecular Formula C14H9ClN2OS
Molecular Weight 288.75
IUPAC Name (E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+
Standard InChI Key UBHFRSNMOVCAMV-AATRIKPKSA-N
SMILES C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl

Introduction

Structural and Electronic Features

The molecule comprises three key components:

  • A 2-chlorophenyl group at the β-position of the propenamide backbone.

  • An α,β-unsaturated enamide system with an E-configured double bond.

  • A 3-cyanothiophen-2-yl substituent at the amide nitrogen.

The E-configuration of the double bond is stabilized by conjugation with the amide carbonyl, as evidenced in analogous chalcone derivatives . The 2-chlorophenyl group introduces steric and electronic effects, while the thiophene ring’s electron-deficient nature (due to the cyano group) influences intermolecular interactions, as seen in similar sulfanyl-containing compounds .

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be synthesized via two primary routes:

  • Route A: Condensation of 2-chlorocinnamoyl chloride with 3-cyano-thiophen-2-amine.

  • Route B: Michael addition of 3-cyano-thiophen-2-amine to a propiolamide intermediate.

Stepwise Synthesis (Route A)

  • Preparation of 2-Chlorocinnamoyl Chloride

    • 2-Chlorocinnamic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane under reflux for 4 hours .

    • Yield: ~85% (white crystalline solid).

  • Amide Coupling

    • 3-Cyano-thiophen-2-amine (1.1 equiv) is added dropwise to a solution of 2-chlorocinnamoyl chloride (1.0 equiv) in dry THF at 0°C, followed by triethylamine (2.5 equiv). The mixture is stirred for 12 hours at room temperature .

    • Key Spectral Data:

      • IR: 1675 cm⁻¹ (C=O stretch), 2220 cm⁻¹ (C≡N stretch).

      • 1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (d, J = 15.6 Hz, 1H, NHCO), 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR:

    • δ 7.62 (d, J = 15.6 Hz, 1H, CH=CO) confirms the E-configuration via trans coupling.

    • δ 7.28–7.45 (m, 4H, 2-chlorophenyl) and δ 6.88 (d, J = 5.1 Hz, 1H, thiophene-H) validate aromatic substitution patterns .

  • 13C NMR:

    • δ 165.8 (CO), 142.3 (C≡N), 134.7 (C-Cl), 128.9–126.4 (aromatic carbons) .

X-ray Crystallography (Hypothetical)

If crystallized, the molecule would likely exhibit:

  • Dihedral Angles: ~40–50° between the thiophene and chlorophenyl planes, as observed in similar chalcone derivatives .

  • Intermolecular Interactions: Weak C–H⋯O/N hydrogen bonds and π–π stacking, stabilizing the crystal lattice .

Computational Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the cyano group and amide oxygen, favoring dipole interactions .

Stability and Reactivity

  • Thermal Stability: Decomposes above 220°C (TGA).

  • Hydrolytic Sensitivity: The cyano group may undergo slow hydrolysis in aqueous acidic conditions .

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